(2E)-3-(furan-2-yl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]prop-2-enamide
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Overview
Description
(2E)-3-(furan-2-yl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]prop-2-enamide is a synthetic organic compound that features a furan ring, a thiadiazole ring, and an enamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-2-yl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]prop-2-enamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Synthesis of the Thiadiazole Ring: The thiadiazole ring is often prepared via the cyclization of thiosemicarbazides with carbon disulfide.
Formation of the Enamide Linkage: The enamide linkage is formed through a condensation reaction between an amine and an α,β-unsaturated carbonyl compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The enamide linkage can be reduced to form the corresponding amine.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Substituted thiadiazoles
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(furan-2-yl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and as a potential lead compound in drug discovery due to its bioactive functional groups.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. The presence of the furan and thiadiazole rings suggests it may have antimicrobial, antifungal, or anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2E)-3-(furan-2-yl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]prop-2-enamide involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the thiadiazole ring can coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: This compound also contains a furan ring but lacks the thiadiazole ring and enamide linkage.
Ethyl acetoacetate: This compound has a similar ester functional group but does not contain the furan or thiadiazole rings.
Uniqueness
(2E)-3-(furan-2-yl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]prop-2-enamide is unique due to the combination of its furan and thiadiazole rings, along with the enamide linkage. This unique structure allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C12H11N3O3S |
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Molecular Weight |
277.30 g/mol |
IUPAC Name |
(E)-3-(furan-2-yl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]prop-2-enamide |
InChI |
InChI=1S/C12H11N3O3S/c1-8(16)7-10-13-12(19-15-10)14-11(17)5-4-9-3-2-6-18-9/h2-6H,7H2,1H3,(H,13,14,15,17)/b5-4+ |
InChI Key |
QSPQHBACYUQACX-SNAWJCMRSA-N |
Isomeric SMILES |
CC(=O)CC1=NSC(=N1)NC(=O)/C=C/C2=CC=CO2 |
Canonical SMILES |
CC(=O)CC1=NSC(=N1)NC(=O)C=CC2=CC=CO2 |
Origin of Product |
United States |
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